molecular formula C9H12N2S B15059096 3-(Pyrrolidin-2-yl)pyridine-2-thiol

3-(Pyrrolidin-2-yl)pyridine-2-thiol

Cat. No.: B15059096
M. Wt: 180.27 g/mol
InChI Key: JDQJPUHIAURGFJ-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)pyridine-2-thiol is a chemical compound of significant interest in organic synthesis and pharmaceutical research. This compound serves as an important raw material and intermediate for the development of novel pharmacologically active molecules and agrochemicals . Researchers will find this compound valuable for its potential role in catalysis and as a building block for more complex heterocyclic structures. The related compound 3-(2-Pyrrolidinyl)pyridine (DL-Nornicotine) is a known natural alkaloid, highlighting the relevance of this structural class in biological systems . Handling and Safety: Appropriate safety precautions must be observed. Based on its structural analogy to similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Researchers should consult the safety data sheet (SDS) for specific hazard and handling instructions. Recommended storage is in a cool, tightly closed container in a dry, well-ventilated place . Disclaimer: This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

3-pyrrolidin-2-yl-1H-pyridine-2-thione

InChI

InChI=1S/C9H12N2S/c12-9-7(3-1-6-11-9)8-4-2-5-10-8/h1,3,6,8,10H,2,4-5H2,(H,11,12)

InChI Key

JDQJPUHIAURGFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CNC2=S

Origin of Product

United States

Synthetic Methodologies for 3 Pyrrolidin 2 Yl Pyridine 2 Thiol and Its Derivatives

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 3-(pyrrolidin-2-yl)pyridine-2-thiol (I) suggests that the primary disconnection can be made at the C-S bond, leading to a 2-halopyridine intermediate (II) and a sulfur nucleophile. A common and effective method for introducing a thiol group onto a pyridine (B92270) ring is through the reaction of a 2-chloropyridine (B119429) with a source of sulfur, such as sodium hydrosulfide (B80085) or thiourea (B124793). wikipedia.org This approach points to 2-chloro-3-(pyrrolidin-2-yl)pyridine (II) as a key intermediate.

Further disconnection of the C-C bond between the pyridine and pyrrolidine (B122466) rings in intermediate (II) reveals two principal precursors: a 3-substituted pyridine with an electrophilic or leaving group (III) and a pyrrolidine-2-yl organometallic reagent (IV), or a 2-substituted pyrrolidine with a leaving group and a 3-pyridyl organometallic reagent. A more convergent approach would involve the coupling of a pre-functionalized 2-chloropyridine derivative with a suitable pyrrolidine precursor.

A crucial synthon in the synthesis of the target molecule is 3-(pyrrolidin-2-yl)pyridine (V), also known as nornicotine. nih.govnih.gov This naturally occurring alkaloid and its derivatives can serve as a readily available starting material. researchgate.netbiotech-asia.org The challenge then becomes the regioselective introduction of the thiol group at the C-2 position of the pyridine ring.

Table 1: Key Precursors for the Synthesis of this compound

Compound NumberStructureName
Ithis compoundThis compound
II2-Chloro-3-(pyrrolidin-2-yl)pyridine2-Chloro-3-(pyrrolidin-2-yl)pyridine
III3-Halopyridine3-Halopyridine
IVPyrrolidine-2-yl organometallicPyrrolidine-2-yl organometallic reagent
V3-(Pyrrolidin-2-yl)pyridine3-(Pyrrolidin-2-yl)pyridine (Nornicotine)

Direct Synthetic Routes to the Core Structure of this compound

The direct synthesis of this compound can be approached through several routes, primarily focusing on the late-stage introduction of the thiol functionality onto a pre-formed 3-(pyrrolidin-2-yl)pyridine scaffold.

One plausible strategy involves the directed ortho-metalation of a suitably protected 3-(pyrrolidin-2-yl)pyridine derivative. znaturforsch.comharvard.eduacs.orgresearchgate.netwikipedia.org For instance, the pyrrolidine nitrogen could be protected with a group that also serves as a directing group, facilitating lithiation at the C-2 position of the pyridine ring. Subsequent quenching of the resulting organolithium species with a sulfur electrophile, such as elemental sulfur or a disulfide, would yield the desired thiol.

Alternatively, a more classical approach would be the conversion of 3-(pyrrolidin-2-yl)pyridine to its N-oxide. The resulting pyridine N-oxide can then undergo functionalization at the C-2 position. For example, treatment with phosphoryl chloride could yield the 2-chloro derivative, which can then be converted to the thiol. wikipedia.org

A highly practical route would start from the readily available 2-chloropyridine. researchgate.netgoogle.com Nucleophilic aromatic substitution of a suitable 3-substituted-2-chloropyridine with a pyrrolidine derivative could be envisioned. However, a more direct route would be the chlorination of 3-(pyrrolidin-2-yl)pyridine itself. The inherent electronic properties of the pyridine ring, however, make direct electrophilic halogenation challenging and often lead to mixtures of products.

A more reliable method would be the conversion of 3-(pyrrolidin-2-yl)pyridine to 3-(pyrrolidin-2-yl)pyridin-2(1H)-one, which can then be treated with a thiating agent like Lawesson's reagent or phosphorus pentasulfide to afford the target thiol. The pyridone can be synthesized from the corresponding 2-aminopyridine (B139424) via diazotization followed by hydrolysis.

A particularly promising route involves the use of 2-chloronicotinic acid as a starting material. This can be coupled with a protected 2-aminomethylpyrrolidine, followed by cyclization and subsequent thiolation.

Derivatization Strategies for Functionalization at Pyridine and Pyrrolidine Moieties

The presence of three distinct functional handles in this compound—the thiol group, the pyrrolidine nitrogen, and the pyridine ring—allows for a wide range of derivatization strategies.

S-Functionalization of the Thiol Group

The thiol group is readily alkylated to form thioethers. jmaterenvironsci.com This can be achieved under basic conditions using a variety of alkylating agents, such as alkyl halides, tosylates, or mesylates. Phase transfer catalysis has been shown to be an effective method for the selective S-alkylation of 2-thiopyridines and related heterocycles. tandfonline.com

Table 2: Representative S-Alkylation Reactions of 2-Thiopyridines

Alkylating AgentBase/ConditionsProductReference
Methyl iodideK2CO3, DMF2-(Methylthio)pyridine researchgate.net
Benzyl bromideNaOH, TBAB, CH2Cl2/H2O2-(Benzylthio)pyridine tandfonline.com
Ethyl bromoacetateNaH, THFEthyl 2-(pyridin-2-ylthio)acetate harvard.edu

The thiol can also be oxidized to form the corresponding disulfide, or further to sulfonic acids, providing another avenue for diversification.

N-Functionalization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a versatile site for functionalization. It can be readily acylated with acid chlorides or anhydrides to form amides, or with sulfonyl chlorides to yield sulfonamides. organic-chemistry.orgresearchgate.netresearchgate.net Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives. nih.gov Furthermore, copper-catalyzed Chan-Lam coupling with boronic acids can be employed for N-arylation. chemrxiv.org

Table 3: Common N-Functionalization Reactions of Pyrrolidines

ReagentReaction TypeProduct TypeReference
Acetyl chlorideN-AcylationN-Acetylpyrrolidine organic-chemistry.org
Benzaldehyde, NaBH(OAc)3Reductive AminationN-Benzylpyrrolidine nih.gov
Phenylboronic acid, Cu(OAc)2N-ArylationN-Phenylpyrrolidine chemrxiv.org
Propargyl bromideN-AlkylationN-Propargylpyrrolidine researchgate.net

Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution on the this compound scaffold is expected to be challenging due to the presence of the deactivating thiol group and the protonated pyridine nitrogen under acidic conditions. chemrxiv.orgnih.gov If the reaction were to proceed, substitution would likely be directed to the C-5 position. nih.govresearchgate.netmdpi.com

More controlled functionalization can be achieved through modern cross-coupling methodologies. For instance, if a halogen atom is present on the pyridine ring, Suzuki, Stille, or Buchwald-Hartwig couplings can be employed to introduce new carbon-carbon or carbon-nitrogen bonds. nih.gov

Stereoselective Synthesis of Enantiomeric Forms of this compound

The pyrrolidine ring in this compound contains a stereocenter at the C-2 position. The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in medicinal chemistry.

Stereoselective synthesis can be achieved by starting from a chiral precursor. L-proline and its derivatives are excellent and readily available starting materials for the synthesis of (S)-2-substituted pyrrolidines. mdpi.com For example, enantiopure (S)-3-(pyrrolidin-2-yl)pyridine can be synthesized from L-proline. Similarly, (R)-proline can be used to access the (R)-enantiomer. nih.gov

Asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrroline (B1223166) derivative, using a chiral catalyst is another powerful strategy. researchgate.netnih.gov For example, the asymmetric reduction of a 3-(1H-pyrrol-2-yl)pyridine derivative could furnish the chiral pyrrolidine ring.

Furthermore, 1,3-dipolar cycloaddition reactions between an azomethine ylide and a suitable dipolarophile can be used to construct the pyrrolidine ring with a high degree of stereocontrol. acs.orgnih.govmdpi.com The use of a chiral auxiliary or a chiral catalyst can direct the stereochemical outcome of the cycloaddition.

Table 4: Approaches to Stereoselective Synthesis of 2-Substituted Pyrrolidines

MethodChiral Source/CatalystKey TransformationReference
Chiral Pool SynthesisL-Proline or D-ProlineFunctionalization of the chiral starting material mdpi.com
Asymmetric CatalysisChiral Ru-complexAsymmetric hydrogenation of a C=N or C=C bond researchgate.netnih.gov
CycloadditionChiral auxiliary on the dipolarophileDiastereoselective [3+2] cycloaddition nih.gov

By employing these stereoselective methods to prepare enantiomerically pure 3-(pyrrolidin-2-yl)pyridine, the subsequent thiolation step would yield the corresponding enantiopure (S)- or (R)-3-(pyrrolidin-2-yl)pyridine-2-thiol.

Green Chemistry Approaches in Synthetic Pathways

Key green strategies applicable to the synthesis of such compounds include microwave-assisted synthesis, multicomponent reactions (MCRs), the use of environmentally benign solvents and catalysts, and solvent-free reaction conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.comnih.gov This technology is particularly effective for the synthesis of heterocyclic scaffolds.

For instance, the synthesis of various pyridine derivatives has been successfully achieved using microwave-assisted one-pot, multicomponent reactions. nih.govrsc.org One study demonstrated the efficient synthesis of functionalized pyridines via a four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) under microwave irradiation. This method resulted in excellent yields (82%–94%) within a very short reaction time (2–7 minutes). nih.gov Another example is the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives in water, an environmentally benign solvent, using InCl₃ as a catalyst. rsc.org Similarly, novel 2,3-dihydro-4-pyridinones have been synthesized from curcumin (B1669340) and primary amines under microwave irradiation using Montmorillonite K-10 as a solid catalyst, completing the reaction in under 120 seconds.

The application of microwave assistance to the synthesis of pyrrolidine-containing structures has also been documented, suggesting its feasibility for the construction of the this compound framework.

Multicomponent Reactions (MCRs) and Solvent-Free Synthesis:

Multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are inherently green due to their high atom economy and procedural simplicity.

A notable green approach combines the benefits of MCRs with solvent-free conditions. A solvent- and halide-free, atom-economical synthesis of pyridine-2-yl substituted ureas has been developed utilizing pyridine N-oxides and dialkylcyanamides. rsc.org This method proceeds with high efficiency and avoids the use of hazardous solvents and halide reagents. rsc.org The synthesis of thieno[2,3-b]pyridine (B153569) derivatives has also been achieved via a one-step reaction catalyzed by ytterbium(III) triflate under solvent-free conditions. mdpi.com

Furthermore, ultrasound irradiation represents another green technique, which has been used for the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones in ethanol with citric acid as a green catalyst. rsc.org These methods highlight the potential for constructing the target molecule's backbone through efficient, waste-minimizing pathways.

Research Findings on Green Synthesis of Related Pyridine Derivatives

The following table summarizes findings from a study on the green synthesis of pyridine derivatives using both microwave irradiation and conventional heating, illustrating the advantages of the green chemistry approach.

ProductMethodReaction TimeYield (%)
5aMicrowave3 min92
Conventional5 h75
5bMicrowave2 min94
Conventional4 h80
5cMicrowave4 min90
Conventional6 h72
7aMicrowave5 min88
Conventional7 h68
Data sourced from a study on the green synthesis of novel pyridines. nih.gov
Method A: Microwave Irradiation; Method B: Conventional Heating.

These examples from the literature strongly suggest that green chemistry principles can be effectively applied to the synthesis of this compound and its derivatives. Future research could focus on adapting these established microwave-assisted, multicomponent, and solvent-free methodologies to create efficient and environmentally responsible synthetic routes to this important heterocyclic compound.

Spectroscopic Characterization and Structural Elucidation of 3 Pyrrolidin 2 Yl Pyridine 2 Thiol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the molecular framework can be constructed. For 3-(Pyrrolidin-2-yl)pyridine-2-thiol, NMR is crucial for confirming the linkage between the pyrrolidine (B122466) and pyridine (B92270) rings and for investigating the thiol-thione tautomerism.

It is important to note that comprehensive, publicly available experimental NMR data for this compound is limited. The following analyses are based on established principles and data from closely related structural analogs, such as nornicotine, pyridine-2-thiol (B7724439), and other substituted pyrrolidines and pyridines. nih.govchemicalbook.comnih.gov

¹H NMR Chemical Shift Analysis

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The expected chemical shifts for this compound would feature distinct regions for the aromatic pyridine protons and the aliphatic pyrrolidine protons.

Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 6.5-8.5 ppm). Their specific shifts and coupling patterns would be influenced by the electron-donating thiol/thione group and the pyrrolidinyl substituent.

Pyrrolidine Ring Protons: The protons of the pyrrolidine ring would be found in the upfield, aliphatic region (typically δ 1.5-4.0 ppm). The proton at the chiral center (C2) would likely appear as a multiplet due to coupling with adjacent methylene (B1212753) protons.

N-H and S-H Protons: The chemical shifts of the N-H proton of the pyrrolidine ring and the S-H proton (if the thiol tautomer is present) can be highly variable and are often broad. Their position is sensitive to solvent, concentration, and temperature. The thiol proton (S-H) typically appears in a broad range, while the amine proton (N-H) would also be a broad singlet. The thione tautomer would exhibit a downfield N-H signal from the pyridine ring, often above 10 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous structures and may vary with solvent and experimental conditions.

Interactive Data Table:

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyridine H4 7.0 - 7.5 Doublet of Doublets
Pyridine H5 6.6 - 7.0 Doublet of Doublets
Pyridine H6 7.8 - 8.3 Doublet of Doublets
Pyrrolidine H2 3.5 - 4.0 Multiplet
Pyrrolidine H3, H4, H5 1.5 - 2.5 Multiplets
Pyrrolidine NH Variable (Broad) Singlet

¹³C NMR Characterization

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

Pyridine Ring Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the sulfur (C2) is of particular interest. In the thione form, this carbon (C=S) is expected to be significantly deshielded and appear far downfield (typically δ > 170 ppm), providing a key marker for the dominant tautomer in solution. ubc.ca

Pyrrolidine Ring Carbons: The aliphatic carbons of the pyrrolidine ring will appear in the upfield region (δ 20-70 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous structures and may vary with solvent and experimental conditions.

Interactive Data Table:

Carbon Atom Predicted Chemical Shift (ppm)
Pyridine C2 (Thione, C=S) > 175
Pyridine C2 (Thiol, C-S) 145 - 155
Pyridine C3 120 - 130
Pyridine C4 135 - 140
Pyridine C5 115 - 125
Pyridine C6 140 - 150
Pyrrolidine C2 60 - 70
Pyrrolidine C3 30 - 40
Pyrrolidine C4 20 - 30

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, clearly mapping the connectivity of protons within the pyridine ring and separately within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this molecule. It shows correlations between protons and carbons over two or three bonds. Key correlations would be expected between the pyrrolidine H2 proton and the pyridine C3 and C4 carbons, definitively establishing the connection point between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This could provide insights into the preferred conformation and spatial arrangement of the pyrrolidine ring relative to the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification and Tautomerism Studies

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to polar functional groups. For this compound, the key vibrational bands would help distinguish between the thiol and thione tautomers.

Thiol Tautomer (Pyridine-2-thiol): The presence of a weak S-H stretching band around 2500-2600 cm⁻¹ would be a clear indicator of the thiol form.

Thione Tautomer (Pyridine-2(1H)-thione): The dominance of the thione form would be confirmed by the absence of the S-H stretch and the presence of a strong C=S stretching vibration, typically found in the region of 1100-1250 cm⁻¹. ubc.ca Additionally, a broad N-H stretching band from the pyridine ring would be expected around 3000-3400 cm⁻¹.

Other Vibrations: C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. cdnsciencepub.com

Raman Spectroscopy

Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR. It is often more sensitive to non-polar bonds.

C=S and S-H Vibrations: Similar to IR, the C=S and S-H stretching vibrations are key diagnostic peaks for tautomer assignment. The C=S bond often gives a strong signal in Raman spectra.

Pyridine Ring Modes: The characteristic ring breathing modes of the pyridine ring, which are often strong in Raman spectra, would be sensitive to the substitution pattern and tautomeric form. nih.gov Changes in these modes upon complexation or tautomerization can provide valuable structural information. nih.gov

Theoretical and experimental studies on pyridine-2-thiones have generally concluded that the thione form is the more stable and dominant tautomer in both solid and solution phases. ubc.carsc.org Therefore, it is highly probable that the spectra for this compound would primarily reflect the characteristics of the thione tautomer.

Table 3: Key Vibrational Frequencies (cm⁻¹) for Tautomer Identification

Interactive Data Table:

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Tautomer
S-H Stretch 2500 - 2600 (Weak) Thiol
C=S Stretch 1100 - 1250 (Strong) Thione
Pyridine N-H Stretch 3000 - 3400 (Broad) Thione
Aromatic C-H Stretch 3000 - 3100 Both
Aliphatic C-H Stretch 2850 - 2960 Both

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural components of a molecule through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

For this compound, with a chemical formula of C₉H₁₂N₂S, the expected exact mass can be calculated. HRMS would be crucial in confirming this elemental composition with high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous differentiation from other compounds with the same nominal mass but different elemental formulas.

Hypothetical HRMS Data for C₉H₁₂N₂S:

Ion SpeciesCalculated m/z
[M+H]⁺181.0799
[M+Na]⁺203.0619
[M-H]⁻179.0643

Note: This table represents theoretical values and is not based on experimental data.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) would provide insights into the connectivity of the molecule by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern would be expected to reveal characteristic losses corresponding to the pyrrolidine and pyridine-thiol moieties. For instance, cleavage of the C-C bond between the two ring systems would be a likely fragmentation pathway.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be synthesized and obtained in a crystalline form, single-crystal X-ray diffraction would offer the definitive three-dimensional structure in the solid state. This technique would determine bond lengths, bond angles, and the conformation of the pyrrolidine and pyridine rings relative to each other. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the thiol and amine groups, which dictate the crystal packing.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The presence of a stereocenter at the 2-position of the pyrrolidine ring means that this compound can exist as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy, specifically Circular Dichroism (CD), would be essential for assessing the enantiomeric purity of a sample. Each enantiomer would produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum could be correlated to the absolute configuration of the chiral center, often supported by theoretical calculations.

Computational and Theoretical Investigations of 3 Pyrrolidin 2 Yl Pyridine 2 Thiol

Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations have been instrumental in elucidating the molecular properties of pyridine-thiol derivatives. Methods such as Density Functional Theory (DFT) and ab initio calculations have been widely applied to understand their structure, stability, and electronic characteristics. niscair.res.inresearchgate.net

The electronic structure of pyridine-thiol derivatives is a key determinant of their reactivity. niscair.res.in The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard, as they represent the molecule's ability to donate and accept electrons, respectively. taylorandfrancis.com The energy gap between the HOMO and LUMO (Eg) is an indicator of the molecule's chemical reactivity and kinetic stability. niscair.res.inresearchgate.net

In related pyridine (B92270) derivatives, the introduction of different substituent groups can significantly influence the HOMO and LUMO energy levels. rsc.org For instance, electron-donating groups tend to increase the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. rsc.org In the case of 3-(pyrrolidin-2-yl)pyridine-2-thiol, the pyrrolidinyl group is expected to act as an electron-donating group, thereby influencing the electronic properties of the pyridine-thiol core.

Table 1: Frontier Molecular Orbital Energies for a Model Pyridine Derivative

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
B3LYP6-311+G(d,p)-6.27-2.044.23
HSEH1PBE6-311+G(d,p)-6.51-1.894.62

Note: The data in this table is illustrative and based on typical values for related pyridine derivatives. Specific values for this compound would require dedicated calculations.

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. nih.gov

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using DFT methods. nih.gov For pyridine derivatives, the positions of the signals in both 1H and 13C NMR spectra are influenced by the electronic environment of the nuclei. researchgate.net The pyrrolidinyl substituent at the 3-position and the thiol group at the 2-position of the pyridine ring in the target molecule will have distinct effects on the chemical shifts of the pyridine protons and carbons.

IR and Raman Spectroscopy: Vibrational frequencies from Infrared (IR) and Raman spectroscopy can also be predicted computationally. nih.gov These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule. For pyridine-2-thiol (B7724439), the characteristic S-H stretching frequency in the IR spectrum is a key indicator of the thiol tautomer. nih.gov Computational studies can accurately predict this and other vibrational modes. nih.gov

Table 2: Predicted Vibrational Frequencies for Pyridine-2-thiol

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)
S-H stretch~2550~2540
C=S stretch (thione)~1140~1142
N-H stretch (thione)~3410~3400

Note: The data is based on studies of pyridine-2-thiol and its thione tautomer.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netnih.gov For pyridine-2-thiol, the MEP map would show a negative potential around the nitrogen atom and the sulfur atom, indicating their nucleophilic character. researchgate.net The hydrogen atom of the thiol group would exhibit a positive potential, making it susceptible to deprotonation.

Table 3: Calculated Dipole Moments for Pyridine-2-thiol and Pyridin-2(1H)-thione

TautomerComputational MethodBasis SetDipole Moment (Debye)
Pyridine-2-thiolB3LYP6-311+G(3df,2p)1.5 - 2.0
Pyridin-2(1H)-thioneB3LYP6-311+G(3df,2p)4.0 - 5.0

Note: The data is based on studies of the parent pyridine-2-thiol system.

Tautomeric Equilibria and Proton Transfer Dynamics

A key feature of 2-mercaptopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms. wikipedia.org In the case of the parent compound, this is the equilibrium between pyridine-2-thiol and pyridin-2(1H)-thione. nih.govacs.org

Computational modeling has been extensively used to study the tautomeric equilibrium of pyridine-2-thiol. nih.govrsc.orgresearchgate.net These studies have shown that in the gas phase, the thiol form is generally more stable than the thione form. nih.govacs.org However, in solution, the equilibrium shifts towards the more polar thione tautomer, especially in polar solvents. nih.govacs.orgcdnsciencepub.com This is attributed to the larger dipole moment of the thione form, which is better stabilized by the solvent environment. nih.govacs.org

The presence of the pyrrolidinyl group at the 3-position is expected to influence this equilibrium. The electron-donating nature of the pyrrolidinyl group could affect the relative stabilities of the two tautomers.

Computational studies have also investigated the energetics and kinetics of the tautomeric interconversion. The energy barrier for the intramolecular proton transfer between the thiol and thione forms is relatively high. nih.gov This suggests that the interconversion is more likely to occur via an intermolecular mechanism, possibly involving a dimer of the molecule or solvent-assisted proton transfer. nih.govresearchgate.net

Water molecules have been shown to act as catalysts in the tautomerization process, significantly lowering the activation energy barrier for proton transfer. researchgate.net For this compound, similar solvent-assisted mechanisms are expected to be at play in protic solvents.

Table 4: Calculated Relative Energies and Activation Barriers for Pyridine-2-thiol Tautomerization

ParameterGas Phase (kcal/mol)In Solution (kcal/mol)
Relative Energy (Thione vs. Thiol)+2.61 (Thiol more stable) nih.gov-1.96 (Thione more stable) nih.gov
Intramolecular Activation Barrier25 - 30 nih.gov-
Dimer-assisted Activation Barrier~3-

Note: The data is based on high-level ab initio and DFT calculations for the parent pyridine-2-thiol system.

Solvent Effects on Tautomeric Preferences

The tautomeric equilibrium between the thiol and thione forms of pyridine-thiol derivatives is a subject of considerable scientific interest. In the case of this compound, this equilibrium is between the pyridine-2-thiol and the pyridin-2(1H)-thione tautomers. Computational studies on analogous compounds, such as 3-hydroxy-2-mercaptopyridine and pyridine-2-thione, provide a framework for understanding the influence of solvents on this equilibrium. nih.govrsc.org

Theoretical calculations, often employing Density Functional Theory (DFT), indicate that in the gas phase, the thiol form may be more stable. researchgate.net However, in solution, the equilibrium often shifts to favor the thione tautomer. This shift is primarily attributed to the larger dipole moment of the thione form, which is better stabilized by polar solvents. researchgate.net The use of protic polar solvents, such as ethanol (B145695), can also play a crucial role by mediating the proton transfer, thereby significantly lowering the energy barrier for the tautomerization process. nih.govresearchgate.net The solvent's ability to form hydrogen bonds can dramatically influence the tautomerization process. nih.gov

CompoundPhase/SolventMost Stable TautomerComputational MethodReference
3-Hydroxy-2-mercaptopyridine EthanolThioneDFT (B3LYP/6-31G(d)) nih.gov
Pyridine-2-thiol/thione Gas PhaseThiolCCSD(T) researchgate.net
Pyridine-2-thiol/thione CyclohexaneThioneIPCM-MP2 researchgate.net
Pyrimidin-2(1H)-one Protic Polar SolventPyrimidin-2-ol (reduces barrier)DFT (B3LYP/6-311++G(d,p)) researchgate.net

Molecular Modeling and Simulation Studies

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations serve as a powerful tool for exploring the conformational landscape and assessing the stability of flexible molecules like this compound. While specific MD studies on this exact compound are not prevalent, the methodology has been extensively applied to similar heterocyclic structures, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. nih.gov

MD simulations model the atomic motions of a molecule over time by integrating Newton's laws of motion. This allows for the exploration of different conformations, the identification of low-energy, stable structures, and the analysis of the molecule's flexibility. For this compound, MD simulations could elucidate the preferred orientation of the pyrrolidine (B122466) ring relative to the pyridine ring and the conformational dynamics of the five-membered pyrrolidine ring itself. Such studies are crucial for understanding how the molecule's shape influences its interactions with biological targets. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This technique partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify key intermolecular contacts.

For pyridine-containing compounds, Hirshfeld analysis has been used to detail interactions such as π-π stacking, C-H···π interactions, and various hydrogen bonds. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For instance, in a related cadmium(II) complex containing a pyridin-2-ylmeth-yl moiety, Hirshfeld analysis revealed that H···H (51.2%), Cl···H/H···Cl (13.9%), C···H/H···C (12.3%), and S···H/H···S (11.8%) were the dominant interactions. nih.gov For this compound, one would expect significant contributions from H···H, N···H, and S···H contacts, which are critical for understanding the solid-state packing and hydrogen-bonding networks. nih.govnih.gov

CompoundDominant Hirshfeld ContactsPercentage ContributionReference
{2-[bis-(pyridin-2-ylmeth-yl)amino]-ethane-1-thiol-ato}-chlorido-cadmium(II) H···H51.2% nih.gov
Cl···H/H···Cl13.9% nih.gov
C···H/H···C12.3% nih.gov
S···H/H···S11.8% nih.gov
Cu(II) Coordination Polymer with triazole ligand O··H/H···O37.4% mdpi.com
H···H24.9% mdpi.com
N···H/H···N9.71% mdpi.com

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models are built by developing a mathematical relationship between calculated molecular descriptors (e.g., steric, electronic, hydrophobic) and an observed property.

For pyridine-containing scaffolds, QSAR models have been successfully developed for various applications, including herbicidal and medicinal agents. nih.govnih.gov For example, a QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives identified key steric, electrostatic, and hydrophobic fields that influence herbicidal activity, guiding the design of more potent compounds. nih.gov Similarly, QSPR models have been used to predict properties like lipophilicity for pyridine-3-thio-semicarbazones by correlating retention indices with topological descriptors. kg.ac.rs

For this compound and its derivatives, QSAR and QSPR modeling could be employed to:

Predict biological activities against various targets.

Estimate physicochemical properties like solubility, lipophilicity (logP), and metabolic stability.

Guide the synthesis of new derivatives with optimized properties by identifying key structural features. nih.govnih.gov

Theoretical Insights into Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides profound insights into the reactivity of molecules and the mechanisms of chemical reactions. Methods like Density Functional Theory (DFT) are used to map potential energy surfaces, locate transition states, and calculate reaction energy barriers.

Studies on related heterocyclic systems demonstrate the power of this approach. For example, computational analysis of the reaction between 3-pyrroline-2-one (B142641) and an aliphatic amine revealed that the main product was formed via the pathway with the lowest activation energy, and that kinetic selectivity was more important than thermodynamic control. nih.gov In another instance, the reaction pathways of N-acylated tris-(pyridin-2-yl)methylamine with a rhenium complex were elucidated, explaining why different ligands led to different final products by analyzing the stability of reaction intermediates. rsc.org

For this compound, theoretical calculations could be used to:

Predict sites of electrophilic and nucleophilic attack.

Elucidate the mechanisms of its synthesis or degradation.

Understand its coordination behavior with metal ions, which is relevant for potential applications in catalysis or medicinal inorganic chemistry.

Chemical Reactivity and Mechanistic Studies of 3 Pyrrolidin 2 Yl Pyridine 2 Thiol

Reactions Involving the Thiol Group

The thiol (-SH) group is the most reactive site for many transformations, acting as a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻).

The sulfur atom in 3-(pyrrolidin-2-yl)pyridine-2-thiol can be readily alkylated or acylated. These reactions typically proceed via nucleophilic attack of the sulfur atom on an electrophilic carbon center.

S-Alkylation: In the presence of a base, the thiol group is deprotonated to form a more nucleophilic thiolate anion. This anion readily participates in SN2 reactions with alkyl halides or other alkylating agents to form thioethers. For instance, the reaction with an alkyl halide (R-X) would yield the corresponding 2-(alkylthio)pyridine derivative. The choice of solvent and base is crucial for optimizing reaction conditions and yields.

S-Acylation: Similarly, the thiol group can react with acylating agents such as acyl chlorides or anhydrides to form thioesters. nih.govnih.gov This transformation involves the nucleophilic attack of the sulfur atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). These S-acylation reactions are fundamental in various synthetic applications.

Table 1: Examples of S-Alkylation and S-Acylation Reactions
ReactantReagentProduct NameReaction Type
This compoundMethyl iodide (CH₃I)2-(Methylthio)-3-(pyrrolidin-2-yl)pyridineS-Alkylation
This compoundBenzyl bromide (BnBr)2-(Benzylthio)-3-(pyrrolidin-2-yl)pyridineS-Alkylation
This compoundAcetyl chloride (CH₃COCl)S-(3-(Pyrrolidin-2-yl)pyridin-2-yl) ethanethioateS-Acylation
This compoundBenzoyl chloride (PhCOCl)S-(3-(Pyrrolidin-2-yl)pyridin-2-yl) benzothioateS-Acylation

The sulfur atom in the thiol group is susceptible to oxidation, and the resulting product depends on the nature and strength of the oxidizing agent.

Mild oxidation, often occurring spontaneously in the presence of air (autoxidation), typically leads to the formation of a disulfide dimer. wikipedia.org This process can be catalyzed by trace amounts of metal ions. nih.gov

Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states. The reaction can proceed sequentially to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). The specific outcome is dependent on controlling the reaction conditions, such as the stoichiometry of the oxidant and the temperature. For example, reaction with hydrogen peroxide or peroxy acids can lead to these higher oxidation state sulfur species.

Disulfide Formation: As mentioned, one of the most common reactions of thiols is their oxidation to disulfides. In the case of this compound, this involves the coupling of two molecules to form 2,2'-disulfanediylbis(3-(pyrrolidin-2-yl)pyridine). This reaction is a thiol-disulfide interchange process and is reversible. nih.gov The formation of the disulfide bond is a key reaction in peptide and protein chemistry for creating structural linkages. researchgate.net

Disulfide Reduction: The disulfide bond can be readily cleaved back to the corresponding thiols using various reducing agents. Common laboratory reagents for this purpose include thiols like dithiothreitol (B142953) (DTT) and 2-mercaptoethanol, or phosphines such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov This reversibility is crucial for applications where the controlled formation and cleavage of disulfide bonds are required.

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property makes it less reactive towards electrophilic substitution compared to benzene but more susceptible to nucleophilic attack.

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult and requires harsh reaction conditions. youtube.com The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. youtube.com Furthermore, under the acidic conditions often used for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making substitution even more challenging. When substitution does occur, it is directed to the 3-position (meta-position). youtube.comyoutube.com

In this compound, the outcome of EAS is influenced by three groups:

Pyridine Nitrogen: Strongly deactivating and meta-directing (to C3 and C5).

Thiol Group (-SH): An activating, ortho-, para-directing group. It directs incoming electrophiles to positions 3 and 5.

Pyrrolidin-2-yl Group: An activating, ortho-, para-directing group (assuming N-H). It directs incoming electrophiles to positions 2 and 4.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentPositionEffect on ReactivityDirecting InfluenceFavored Positions
Pyridine Nitrogen1Strongly DeactivatingMeta3, 5
Thiol (-SH)2ActivatingOrtho, Para3, 5
Pyrrolidin-2-yl3ActivatingOrtho, Para2, 4

Nucleophilic aromatic substitution (SNAr) is more favorable for electron-deficient rings like pyridine, particularly when a good leaving group is present at the 2- or 4-position. youtube.comscispace.com The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov

For the parent molecule, this compound, there is no inherent leaving group on the pyridine ring. Therefore, it is not expected to undergo SNAr reactions directly. However, if the molecule were modified, for example, by introducing a halide (e.g., Cl, Br) at the 4- or 6-position, it would become a viable substrate for SNAr. In such a scenario, a nucleophile could displace the halide. The electron-withdrawing nature of the pyridine nitrogen helps to stabilize the intermediate negative charge, facilitating the reaction.

N-Oxidation of the Pyridine Nitrogen

The N-oxidation of the pyridine ring in this compound is a potential transformation that enhances the electron-deficient nature of the pyridine core, influencing its reactivity and pharmacological profile. While direct experimental studies on the N-oxidation of this specific compound are not extensively documented, the reactivity can be inferred from studies on analogous 3-substituted pyridines.

The oxidation of 3-substituted pyridines to their corresponding N-oxides is a well-established transformation. arkat-usa.org Various oxidizing agents have been employed for this purpose, with the choice of reagent often depending on the nature of the substituent on the pyridine ring. Common oxidizing agents include hydrogen peroxide in glacial acetic acid, peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA), and Caro's acid (peroxomonosulfuric acid). arkat-usa.org

For instance, the oxidation of 3-aminopyridine has been studied, demonstrating that the amino group can be acylated to protect it before the N-oxidation step, followed by deprotection. arkat-usa.org However, the use of Caro's acid allows for the direct N-oxidation of aminopyridines under neutral or basic conditions. arkat-usa.org In a kinetic and mechanistic study, the oxidation of 3-aminopyridine by peroxomonosulfuric acid was found to proceed via a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. researchgate.net

The metabolic N-oxidation of 3-substituted pyridines has also been observed in various animal species. nih.gov For example, the administration of pyridine, 3-methylpyridine, and 3-chloropyridine to different species resulted in the urinary excretion of their corresponding N-oxides. nih.gov This indicates that enzymatic systems, such as cytochrome P450, can facilitate the N-oxidation of the pyridine ring.

In the case of this compound, the presence of the pyrrolidinyl and thiol groups may influence the reaction conditions required for N-oxidation. The thiol group is susceptible to oxidation and may require protection prior to the N-oxidation of the pyridine nitrogen. The choice of oxidizing agent and reaction conditions would need to be carefully selected to achieve selective N-oxidation without affecting the other functional groups in the molecule.

Table 1: Examples of N-Oxidation of 3-Substituted Pyridines

Substrate Oxidizing Agent Product Reference
3-Methylpyridine Peroxomonosulfuric acid 3-Methylpyridine-N-oxide nih.gov
3-Chloropyridine Peroxomonosulfuric acid 3-Chloropyridine-N-oxide nih.gov
3-Aminopyridine Peroxomonosulfuric acid 3-Aminopyridine-N-oxide researchgate.net
Nicotinic acid Not specified Nicotinic acid-N-oxide arkat-usa.org

Transformations of the Pyrrolidine (B122466) Ring

N-Alkylation and Acylation of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring in this compound is a key site for functionalization through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties of a molecule, such as its lipophilicity, basicity, and ability to interact with biological targets.

N-Alkylation of pyrrolidines is a common reaction that introduces an alkyl group onto the nitrogen atom. This is typically achieved by reacting the pyrrolidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The reactivity of the alkyl halide and the choice of base and solvent are crucial for the success of the reaction. While direct N-alkylation of this compound has not been specifically detailed, the general principles of pyrrolidine chemistry suggest that this reaction is feasible. wikipedia.org

N-Acylation of the pyrrolidine nitrogen introduces an acyl group, forming an amide linkage. This is generally accomplished by reacting the pyrrolidine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. N-acylation can significantly alter the electronic and steric properties of the pyrrolidine moiety. The N-acylation of pyrrolidines is a widely used synthetic strategy. organic-chemistry.org For example, N-acylbenzotriazoles have been shown to be efficient acylating agents for primary and secondary amines, including pyrrolidine, to yield the corresponding amides in good yields. organic-chemistry.org

In the context of this compound, both N-alkylation and N-acylation would likely proceed under standard conditions, although the presence of the thiol group on the pyridine ring may necessitate a protection strategy to prevent undesired side reactions, such as S-alkylation or S-acylation. The choice of reaction conditions would need to be optimized to ensure selective modification of the pyrrolidine nitrogen.

Table 2: General Conditions for N-Alkylation and N-Acylation of Pyrrolidines

Transformation Reagents General Conditions
N-Alkylation Alkyl halide, Base (e.g., K2CO3, Et3N) Inert solvent (e.g., CH3CN, DMF), Room temperature to elevated temperatures
N-Acylation Acyl chloride or Acid anhydride, Base (e.g., Pyridine, Et3N) Inert solvent (e.g., CH2Cl2, THF), 0 °C to room temperature
N-Acylation Carboxylic acid, Coupling agent (e.g., DCC, EDC) Inert solvent (e.g., CH2Cl2, DMF), Room temperature

Ring-Opening and Ring-Closing Reactions Involving the Pyrrolidine Moiety

The pyrrolidine ring, while generally stable, can undergo ring-opening reactions under specific conditions, leading to acyclic amino compounds. These reactions often involve the cleavage of a C-N bond and can be facilitated by various reagents and catalytic systems. Recent advancements have focused on the deconstructive functionalization of pyrrolidines. researchgate.net

One approach to pyrrolidine ring-opening is through oxidative methods. For example, photocatalytic methods have been developed for the reductive ring-opening of cyclic amines. researchgate.net Another strategy involves the use of silylium ions to induce C-N bond cleavage in α-methyl cyclic amines. researchgate.net The von Braun-type C-N bond cleavage is a classic method for the ring-opening of cyclic tertiary amines, and recent developments have expanded its scope. researchgate.net

For N-acyl pyrrolidines, ring-opening can be achieved under reductive conditions. The specific conditions and outcomes of these reactions are highly dependent on the substituents on the pyrrolidine ring and the nature of the N-substituent.

Ring-closing reactions to form the pyrrolidine ring are also of significant synthetic importance. A variety of methods exist for the synthesis of 2-substituted pyrrolidines. organic-chemistry.org One common strategy involves the intramolecular cyclization of ω-haloamines. Biocatalytic approaches using transaminases have also been developed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org

For this compound, ring-opening reactions would lead to a linear aminoalkylpyridine derivative. The feasibility and regioselectivity of such a reaction would depend on the chosen methodology and the influence of the pyridine-2-thiol (B7724439) moiety. Ring-closing reactions are more relevant to the synthesis of the parent compound rather than its subsequent transformation.

Table 3: Examples of Pyrrolidine Ring-Opening Methods

Method Reagents/Conditions Product Type Reference
Photocatalytic Reductive Ring-Opening Photocatalyst, Light Acyclic amine researchgate.net
Silylium-induced C-N Cleavage Silylium ion source Linear amine researchgate.net
von Braun-Type C-N Cleavage e.g., BrCN N-cyano-aminoalkane researchgate.net

Cyclization Reactions and Fused Heterocyclic System Formation

The pyridine-2-thiol moiety in this compound is a versatile precursor for the synthesis of various fused heterocyclic systems. The presence of the nucleophilic sulfur and the adjacent ring nitrogen allows for a range of cyclization reactions with appropriate bifunctional electrophiles.

One of the most common cyclization reactions involving pyridine-2-thiol derivatives is the formation of thiazolo[5,4-b]pyridines. This can be achieved through various synthetic routes. For instance, the reaction of a 3-aminopyridine with a source of thiocarbonyl, followed by oxidative cyclization, can yield the thiazolo[5,4-b]pyridine core. researchgate.net Alternatively, starting from a 2-chloro-3-nitropyridine, substitution with a thiocyanate, reduction of the nitro group, and subsequent intramolecular cyclization can also afford the thiazolo[5,4-b]pyridine skeleton. nih.gov

The reaction of 2-mercaptopyridines with α-haloketones or α-haloesters is another well-established method for the synthesis of fused thiazole rings, in this case, leading to thiazolo[3,2-a]pyridinium systems. The initial step is the S-alkylation of the thiol, followed by an intramolecular cyclization.

Furthermore, the pyridine-2-thiol moiety can participate in Thorpe-Ziegler type intramolecular cyclizations to form thieno[2,3-b]pyridines. researchgate.net This typically involves the reaction of a 2-mercaptopyridine derivative bearing a suitable side chain with a nitrile group, which then undergoes intramolecular cyclization.

The specific cyclization reactions applicable to this compound would depend on the desired fused heterocyclic system. The pyrrolidinyl substituent at the 3-position of the pyridine ring would be retained in the final fused product, potentially influencing its biological activity.

Table 4: Examples of Cyclization Reactions Leading to Fused Pyridine Systems

Starting Material Type Reagents/Conditions Fused System Formed Reference
3-Aminopyridine Monothiooxamides, Oxidation Thiazolo[5,4-b]pyridine researchgate.net
2-Chloro-3-nitropyridine KSCN, Fe/AcOH Thiazolo[5,4-b]pyridine nih.gov
2-Mercaptopyridine derivative with nitrile side chain Base (Thorpe-Ziegler) Thieno[2,3-b]pyridine (B153569) researchgate.net
6-Mercaptopurine (analogous purine system) Aromatic ketones, Ac2O 1,4-Thiazino[2,3,4-bc]purine asianpubs.org

Mechanistic Investigations of Biological Activities and Structure Activity Relationships for 3 Pyrrolidin 2 Yl Pyridine 2 Thiol Analogues

Ligand-Target Interaction Studies

The initial step in the mechanism of action for many drugs involves the physical binding of the ligand (the drug molecule) to a biological target, typically a protein such as a receptor or an enzyme. The specificity and strength of this interaction are critical determinants of the compound's efficacy and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in predicting the binding mode of novel compounds within the active site of a target protein. For analogues of 3-(Pyrrolidin-2-yl)pyridine-2-thiol, such as other pyridine-2-thiol (B7724439) derivatives, molecular docking studies have been pivotal in elucidating their potential as inhibitors of various enzymes.

For instance, in the study of pyridine (B92270) moiety bearing pyrimidine-2-thiols, molecular docking was used to predict their anti-inflammatory activities by modeling their interaction with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. ashdin.com The reliability of the docking procedure is often validated by redocking a known co-crystallized ligand into the protein's active site; a root-mean-square deviation (RMSD) value of less than 2 Å is generally considered reliable. nih.gov

Similarly, new series of thiazolyl pyridines linked with a thiophene (B33073) moiety have been investigated as potential anticancer agents by performing docking studies against the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com These simulations provide valuable insights into the binding poses and potential interactions that stabilize the ligand-protein complex.

Table 1: Molecular Docking Results for Pyridine Moiety Bearing Pyrimidine-2-thiol (B7767146) Analogues against COX-1
CompoundBinding Energy (kcal/mol)Number of Hydrogen BondsInteracting Residues
Diclofenac (Standard) -8.52ARG 120, TYR 355
4a -9.23ARG 120, TYR 355, GLN 192
4b -8.82ARG 120, TYR 355
4c -8.72ARG 120, TYR 355
4d -8.92ARG 120, TYR 355
4e -8.63ARG 120, TYR 355, SER 353
Data derived from studies on pyridine-2-thiol analogues. ashdin.com

While molecular docking provides a static picture of the binding pose, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Free Energy Perturbation (FEP) offer more quantitative predictions of binding affinity. These methods calculate the free energy of binding, which is a more accurate measure of the strength of the ligand-target interaction.

The development of machine learning models based on ligand-residue interaction profiles has shown to significantly improve the accuracy of binding affinity predictions compared to standard scoring functions. nih.gov These advanced computational techniques can deconstruct the total binding energy into contributions from individual residues, providing a detailed energetic map of the binding site. This allows researchers to understand which interactions are most crucial for binding and to guide the chemical modification of the ligand to enhance its affinity.

A crucial outcome of ligand-target interaction studies is the identification of key amino acid residues within the binding site that form significant interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For example, in the docking studies of pyrimidine-2-thiol derivatives with COX-1, key interacting residues were identified as ARG 120 and TYR 355, with some analogues also forming hydrogen bonds with GLN 192 and SER 353. ashdin.com The presence of a thiourea (B124793) fragment in the pyridone core of some analogues has been shown to increase their affinity for target proteins in studies on antithrombotic activity. d-nb.info Understanding the characteristics of the binding site, such as its size, shape, and polarity, is essential for designing new analogues with improved complementarity and, consequently, higher potency and selectivity.

Enzymatic Inhibition Mechanisms

Many drugs exert their effects by inhibiting the activity of specific enzymes. Analogues of this compound have been investigated as inhibitors of several enzyme classes, and understanding their inhibitory mechanisms is key to their development as therapeutic agents.

Research has shown that pyridine derivatives can target a wide range of enzymes. For instance, pyridine-2-thiol analogues have been evaluated as inhibitors of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. ashdin.com Other studies have focused on the inhibition of protein kinases, such as EGFR tyrosine kinase, by thiazolyl-pyridine hybrids, which is relevant for cancer therapy. mdpi.com The inhibition of pyridine-nucleotide-dependent enzymes by pyrazole (B372694) analogues has also been reported. nih.gov Thiazolopyridines have been identified as having inhibitory effects on enzymes associated with diabetes. nih.gov

The mechanism of enzyme inhibition can be competitive, non-competitive, uncompetitive, or mixed. Elucidating the specific mechanism is crucial for understanding the drug's action. For pyridine-nucleotide-dependent enzymes, dead-end inhibition studies have indicated an ordered binding of a cofactor before the inhibitor or substrate can bind. nih.gov

The inhibitory activity of these compounds is often linked to their ability to interact with key residues in the enzyme's active site, as predicted by molecular docking and confirmed by experimental assays. The structure-activity relationship (SAR) studies of these analogues help in understanding how different functional groups on the pyridine and pyrrolidine (B122466) rings contribute to their inhibitory potency. For example, the presence and position of certain substituents on the pyridine ring have been shown to enhance the antiproliferative activity of pyridine derivatives by affecting their binding to target enzymes. nih.gov

Receptor Binding Mechanisms

The precise receptor binding profile of this compound has not been extensively delineated in publicly available research. However, by examining the binding affinities of analogous structures containing either the pyridine or the pyrrolidine moiety, we can infer potential receptor interactions.

Characterization of Receptor Subtypes and Selectivity

Derivatives of pyrrolidine and pyridine have been shown to interact with a variety of receptor subtypes, suggesting that this compound may also exhibit affinity for these targets.

Dopamine (B1211576) Receptors: Certain N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives, which feature a substituted pyrrolidine ring, have demonstrated a notable affinity for dopamine D2-like receptors. nih.gov For instance, the compound 2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo nih.govnih.govcyclohepta[b]pyrrole-3-carboxamide was found to possess potent binding affinity for D2-like receptors. nih.gov This suggests that the pyrrolidinyl portion of this compound could potentially mediate interactions with dopamine receptor subtypes.

Adenosine (B11128) Receptors: Studies on 1,4-dihydropyridine (B1200194) and pyridine derivatives have revealed their ability to bind to A1, A2A, and A3 adenosine receptors in the micromolar range. nih.gov Notably, some derivatives display selectivity for the A3 subtype. For example, a 4-trans-beta-styryl derivative showed a K_i value of 0.670 µM at A3 receptors, exhibiting 24-fold and 74-fold selectivity over A1 and A2A receptors, respectively. nih.gov The presence of the pyridine ring in this compound indicates a potential for interaction with adenosine receptor subtypes.

Cannabinoid Receptors: The 2-pyridone scaffold, structurally related to pyridine-2-thiol, has been investigated for its interaction with cannabinoid receptors. nih.gov Novel N-aryl-2-pyridone-3-carboxamide derivatives have been identified as agonists for the human cannabinoid receptor type II (CB2R). nih.gov Molecular docking studies suggest that these ligands bind within the transmembrane region of CB2R. nih.gov This raises the possibility that this compound could also interact with CB2 receptors.

Interactive Data Table: Receptor Binding Affinities of Analogous Compounds

Compound/Derivative ClassReceptor SubtypeBinding Affinity (K_i/EC_50)Reference
2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo nih.govnih.govcyclohepta[b]pyrrole-3-carboxamideD2-likePotent nih.gov
1,4-Dihydropyridine derivative (Compound 24)Adenosine A30.670 µM nih.gov
1,4-Dihydropyridine derivative (Compound 24)Adenosine A116.1 µM nih.gov
1,4-Dihydropyridine derivative (Compound 24)Adenosine A2A49.3 µM nih.gov
N-aryl-2-pyridone-3-carboxamide derivative (Compound 8d)Cannabinoid CB2R112 nM (EC_50) nih.gov

Antimicrobial Action Mechanisms

Analogues of this compound have demonstrated notable antimicrobial properties, and investigations into their mechanisms of action point towards several key cellular processes. The pyridine ring, often in combination with other heterocyclic systems, is a common feature in molecules with antimicrobial and antiviral activities. nih.gov

The antimicrobial efficacy of pyridinium (B92312) salts is believed to stem from their interaction with bacterial cell membranes. mdpi.com These compounds, possessing a hydrophobic alkyl chain and a hydrophilic quaternary nitrogen ion, exhibit surface activity that can lead to the disruption of the cell membrane's integrity. mdpi.com

Furthermore, some pyridine derivatives have been shown to possess antibiofilm activity. Certain N-alkylated pyridine-based organic salts have demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Escherichia coli. nih.gov

A particularly relevant mechanism for pyridinethiol derivatives involves thiol-disulfide exchange reactions. This mechanism is thought to be a primary mode of growth inhibition in bacteria.

Antioxidant Mechanisms

The antioxidant potential of pyridine and its derivatives has been a subject of considerable interest. mdpi.com The presence of the thiol group in this compound is a key structural feature that likely contributes significantly to its antioxidant properties. Thiol-containing compounds are well-known for their ability to act as radical scavengers and participate in redox reactions.

Studies on novel thiazolo[4,5-b]pyridine (B1357651) derivatives, which share a similar heterocyclic core, have demonstrated their antioxidant activity through in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. pensoft.net Similarly, pyrimidine-2-thiol derivatives have shown promising antioxidant activities in both DPPH scavenging and lipid peroxidation assays.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

The biological activities of this compound analogues are significantly influenced by the nature and position of functional groups on both the pyridine and pyrrolidine rings.

For Antimicrobial Activity: In a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives, the presence of electron-withdrawing groups, such as a chloro group, on the benzylidene portion was found to enhance the antimicrobial activity. nih.gov This suggests that modifications to the electronic properties of the aromatic system can have a profound impact on the compound's ability to inhibit microbial growth.

For Antiproliferative Activity: In studies of nicotinamide (B372718) derivatives synthesized from pyridine-2(1H)-thione, substitutions at various positions on the thienopyridine core resulted in differential antiproliferative activity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7). nih.govacs.org For instance, certain derivatives showed potent activity against HepG-2 and HCT-116 cells, while exhibiting lower activity against MCF-7 cells. acs.org This highlights the importance of the substitution pattern in determining the target selectivity of these compounds.

For Receptor Binding: In the case of 1,4-dihydropyridine derivatives binding to adenosine receptors, the nature of the substituent at the 4-position is critical for affinity and selectivity. nih.gov While 4-alkyl substituted pyridine derivatives maintained affinity for adenosine receptors, 4-phenyl substituted analogues did not. nih.gov Furthermore, the inclusion of a 6-phenyl group on the dihydropyridine (B1217469) ring enhanced selectivity for the A3 adenosine receptor. nih.gov

Interactive Data Table: SAR Summary of Pyridine and Pyrrolidine Analogues

Compound ClassBiological ActivityKey Structural Features for Enhanced ActivityReference
Pyrimidine-2-thiol derivativesAntimicrobialElectron-withdrawing groups (e.g., -Cl) on the phenyl ring. nih.gov
Pyridine-2(1H)thione derivativesAntiproliferative (HepG-2, HCT-116)Specific substitutions on the thienopyridine core. nih.govacs.org
1,4-Dihydropyridine derivativesAdenosine A3 Receptor Selectivity4-trans-beta-styryl group and a 6-phenyl group. nih.gov
Pyridine derivativesAntiproliferativePresence and position of -OMe, -OH, -C=O, and -NH2 groups. Halogen atoms or bulky groups decrease activity. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

3-(Pyrrolidin-2-yl)pyridine-2-thiol as a Privileged Scaffold in Medicinal Chemistry Research

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyridine (B92270) ring is a quintessential example of such a scaffold. lifechemicals.com It is the second most common nitrogen heterocycle found in FDA-approved drugs, integral to the structure of medications for a wide range of conditions, from hypertension to cancer. lifechemicals.com Natural products, including vitamins like nicotinamide (B372718) and pyridoxol (vitamin B6), also feature the pyridine core, highlighting its biological significance. lifechemicals.com

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is another key structural motif in numerous biologically active compounds. The combination of these two moieties in the 3-(pyrrolidin-2-yl)pyridine core creates a scaffold with significant potential. Research into analogs such as 3-[2-((S)-pyrrolidinyl)methoxy]pyridine has demonstrated potent activity as nicotinic acetylcholine (B1216132) receptor agonists, indicating the importance of this specific linkage for biological recognition. nih.gov The introduction of a thiol group at the 2-position of the pyridine ring further enhances the molecule's potential, as sulfur-containing heterocycles are known to exhibit a wide array of pharmacological activities.

The pyrrolo[2,3-d]pyrimidine skeleton, which is structurally related, is found in numerous clinical drugs and compounds with anti-inflammatory, antibacterial, and antitumor activities. nih.gov This precedent underscores the value of pyrrole- and pyridine-based fused or linked systems in the design of new therapeutic agents. Therefore, this compound is regarded as a promising privileged scaffold, offering a three-dimensional structure with defined stereochemistry and multiple points for interaction with biological macromolecules.

Utility as a Synthetic Intermediate for Novel Heterocyclic Compounds

Functionalized pyridines are highly valued as building blocks in organic synthesis due to their versatility. lifechemicals.com this compound is an exemplary synthetic intermediate because it possesses several reactive sites that can be selectively modified.

The pyridine-2-thiol (B7724439) moiety exists in a tautomeric equilibrium with its corresponding thione form (pyridin-2(1H)-thione). The sulfur atom is a soft nucleophile and can readily undergo S-alkylation to introduce a variety of substituents. Furthermore, it can be oxidized under controlled conditions to form a disulfide bridge, linking two molecules. researchgate.net This disulfide, 1,2-bis(6-(pyrrolidin-2-yl)pyridin-2-yl)disulfane, can be a useful intermediate in its own right, for instance in dynamic combinatorial chemistry or for introduction into biological systems where it can be cleaved by reducing agents like dithiothreitol (B142953). researchgate.net

The secondary amine within the pyrrolidine ring is another key reactive handle. It can be readily acylated, alkylated, or used in condensation reactions to build more complex molecular architectures. For example, it can be incorporated into larger heterocyclic systems or functionalized to modulate the compound's physicochemical properties, such as solubility and lipophilicity. The synthesis of complex molecules, such as arylpyridin-2-yl guanidine (B92328) derivatives, often starts from simpler substituted pyridines, demonstrating the step-by-step approach where intermediates like this compound would be invaluable. mdpi.com

Role in the Development of Catalytic Systems

The molecular structure of this compound is ideally suited for acting as a chelating ligand in coordination chemistry. It features a combination of a soft donor atom (sulfur from the thiol/thiolate) and hard/borderline donor atoms (nitrogen from the pyridine and pyrrolidine rings). This N,N,S-tridentate or N,S-bidentate coordination ability allows it to form stable complexes with a wide range of transition metals. unimi.it

Pyridine-containing ligands are of great interest for their applications in catalysis, as they can increase the conformational rigidity of the resulting metal complexes and tune the electronic properties at the metal center. unimi.it Specifically, metal complexes involving pyridine-thiolate ligands have shown significant promise. For instance, cobalt and iron complexes with such ligands have been investigated as molecular catalysts for the electrochemical reduction of CO2 to value-added products like formate (B1220265) or methane. researchgate.net The ability of the ligand to stabilize the metal center in various oxidation states is crucial for the catalytic cycle. nih.gov

Given that complexes of related ligands like terpyridine and bipyridine-bis-(2-pyridinethiolato) demonstrate rich coordination chemistry and catalytic activity, it is highly probable that metal complexes of this compound could function as effective catalysts. researchgate.netnih.gov The chiral nature of the pyrrolidine ring could also be exploited in stereoselective synthesis, enabling the development of catalysts for asymmetric transformations.

Potential in Functional Material Design

The properties that make this compound a versatile ligand also make it a promising candidate for the design of advanced functional materials, particularly as a corrosion inhibitor or a chemical sensor.

Corrosion Inhibitors: The efficacy of corrosion inhibitors often relies on their ability to adsorb onto a metal surface and form a protective barrier. Heterocyclic compounds containing nitrogen, sulfur, and π-electrons are particularly effective. The pyridine-2-thiol moiety has been shown to be an excellent corrosion inhibitor for copper alloys like brass in acidic environments. mdpi.comnih.gov Studies demonstrate that pyridine-2-thiol can significantly reduce the corrosion rate by adsorbing onto the metal surface, a process that follows the Langmuir isotherm. mdpi.comnih.gov Similarly, compounds containing a pyrrolidine ring have proven to be highly effective inhibitors for mild steel. nih.gov

This compound combines these key functional groups. The nitrogen and sulfur atoms can coordinate strongly with metal atoms on the surface, while the aromatic pyridine ring provides further stability through π-electron interactions, creating a dense, protective film. This film acts as a barrier to corrosive agents, such as acid. The table below shows representative electrochemical data for the related compound Pyridine-2-thiol, illustrating its inhibitory effect on brass in 0.5 M H₂SO₄. mdpi.comnih.gov

Chemical Sensors: The ability of this compound to act as a chelating ligand for various metal ions is the basis for its potential application in chemical sensors. The coordination of a specific metal ion can induce a measurable change in the molecule's physical properties, such as its color (colorimetric sensor) or its electrochemical response (electrochemical sensor). The formation of a metal complex alters the electronic structure of the ligand, which can be detected and quantified. Because different metal ions will interact with the N,N,S donor sites with varying affinities and produce distinct spectroscopic signatures, this molecule could be developed into a selective sensor for detecting specific metal ions in environmental or biological samples.

Table of Mentioned Compounds

Conclusion and Outlook

Summary of Key Research Findings on Related Scaffolds

Research on heterocyclic compounds is a cornerstone of modern drug discovery, with pyrrolidine (B122466) and pyridine (B92270) derivatives being among the most explored scaffolds. nih.govnih.gov

The pyrrolidine ring , a five-membered saturated heterocycle, is a prevalent feature in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as the amino acid proline. wikipedia.org Its non-planar, sp³-hybridized structure provides a three-dimensional framework that is highly advantageous for achieving specific spatial orientations of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The stereochemistry of the pyrrolidine ring is a critical aspect of its function, with different stereoisomers often exhibiting distinct biological profiles. nih.gov

Emerging Trends and Future Research Avenues

While specific trends for 3-(Pyrrolidin-2-yl)pyridine-2-thiol cannot be identified due to the absence of research, general trends in the field of heterocyclic chemistry offer a glimpse into potential future directions.

A significant trend is the development of novel, efficient, and often stereoselective synthetic methodologies for creating complex heterocyclic structures. nih.gov For pyrrolidine-containing compounds, this includes the use of multi-component reactions and catalytic asymmetric synthesis to generate libraries of diverse molecules with high structural complexity. nih.gov

In the realm of pyridine chemistry, there is a continuous effort to explore new functionalizations and substitutions to modulate the electronic and steric properties of the ring system for improved pharmacological activity. nih.gov For instance, the development of novel kinase inhibitors often involves the strategic placement of substituents on the pyridine ring to enhance target engagement.

Future research on a compound like This compound , should it be synthesized and studied, would likely focus on:

Novel Synthetic Routes: Development of efficient methods to synthesize the compound, potentially involving the coupling of a pre-functionalized pyrrolidine derivative with a suitable pyridine precursor.

Biological Screening: Evaluation of its activity against a wide range of biological targets, particularly those where either the pyrrolidine or the pyridine-thiol scaffold has shown promise, such as kinases, proteases, or microbial enzymes.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolidinyl and pyridinethiol moieties to understand how structural changes impact biological activity.

Broader Implications for Heterocyclic Chemistry and Drug Discovery Research

The study of novel heterocyclic compounds, even those that may not ultimately become drugs themselves, has broader implications for the fields of chemistry and pharmacology. The pyrrolidine and pyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active molecules. nih.govnih.gov

The synthesis and characterization of new derivatives contribute to the fundamental understanding of chemical reactivity and structure-property relationships. Each new compound and its associated biological data add to the collective knowledge base that medicinal chemists use to design future therapeutic agents.

The potential combination of a pyrrolidine ring, known for its favorable stereochemical and conformational properties, with a pyridine-2-thiol (B7724439) group, a versatile synthetic handle and potential pharmacophore, in This compound represents an unexplored area of chemical space. Research into this and similar novel heterocyclic systems is essential for pushing the boundaries of drug discovery and uncovering new therapeutic possibilities.

Q & A

Synthesis Optimization

Q: What methodological approaches can improve the synthesis yield and purity of 3-(Pyrrolidin-2-yl)pyridine-2-thiol, particularly in stereochemical control? A: Optimizing reaction conditions (e.g., temperature, solvent polarity) and employing catalysts like palladium or copper complexes can enhance regioselectivity. Purification via column chromatography with gradient elution or recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) is recommended. Stereochemical control may require chiral auxiliaries or asymmetric catalysis, as seen in related pyrrolidine-pyridine syntheses .

Structural Characterization

Q: Which advanced spectroscopic and computational techniques are critical for resolving structural ambiguities in this compound? A: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (e.g., COSY, NOESY) elucidates connectivity and spatial arrangement. X-ray crystallography is definitive for stereochemistry. Computational methods like DFT simulations validate electronic properties and tautomeric equilibria involving the thiol group .

Reactivity and Functionalization

Q: How does the thiol group in this compound influence its reactivity in metal coordination or nucleophilic substitution reactions? A: The thiol group acts as a soft Lewis base, facilitating coordination to transition metals (e.g., Ru, Pt) for catalytic or medicinal applications. In nucleophilic substitutions, it reacts with alkyl halides to form thioethers. Competitive reactivity between the pyrrolidine nitrogen and thiol should be assessed via pH-controlled experiments .

Biological Activity Profiling

Q: What in vitro and in silico strategies are recommended for evaluating the biological activity of this compound as a potential enzyme inhibitor? A: Use enzyme inhibition assays (e.g., fluorescence-based kinetics for proteases) and surface plasmon resonance (SPR) to measure binding affinity. Molecular docking (AutoDock Vina) and MD simulations predict interactions with targets like kinases or GPCRs, leveraging structural analogs from pyrrolidine-pyridine libraries .

Handling and Safety Protocols

Q: What safety measures are essential when handling this compound, given its potential toxicity? A: Use nitrile gloves (EN 374 compliance) and flame-retardant lab coats. Conduct reactions in a fume hood to avoid inhalation. Store under inert gas (argon) to prevent oxidation. Emergency protocols include immediate rinsing for skin contact and activated charcoal for ingestion .

Addressing Data Contradictions

Q: How should researchers reconcile conflicting reports on the biological efficacy of this compound across studies? A: Perform dose-response curves under standardized conditions (e.g., cell line, assay buffer). Validate purity via HPLC (>95%) to exclude batch variability. Meta-analyses of structure-activity relationships (SAR) across analogs can identify critical substituents, as stereochemistry and thiol tautomerism significantly impact activity .

Computational Modeling

Q: Which quantum mechanical methods are most accurate for modeling the tautomeric equilibria of this compound in solution? A: Employ hybrid functionals (e.g., B3LYP) with solvent models (PCM or SMD) to calculate thiol ↔ thione tautomerization energy barriers. NMR chemical shift predictions (GIAO method) validate computational results against experimental data .

Analytical Method Development

Q: How can researchers develop robust HPLC/LC-MS methods for quantifying this compound in complex matrices? A: Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) on a C18 column. Use ESI+ ionization for LC-MS with m/z monitoring. For biological samples, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.